N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine
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Overview
Description
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a 2-methylprop-2-en-1-yl group, and a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of butan-1-amine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and advanced purification techniques like column chromatography can be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-
Properties
CAS No. |
62721-79-3 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)butan-1-amine |
InChI |
InChI=1S/C10H21N/c1-5-7-8-11(6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
InChI Key |
HOIJCLORZMHWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC(=C)C |
Origin of Product |
United States |
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